REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1.[F:10][c:11]1[cH:12][cH:13][c:14]([N:17]=[C:18]=[O:19])[cH:15][cH:16]1.[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][CH2:6][N:7]([C:18]([NH:17][c:14]2[cH:13][cH:12][c:11]([F:10])[cH:16][cH:15]2)=[O:19])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(=O)N1CCN(C(=O)Nc2ccc(F)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |